molecular formula C9H19NO4 B2375840 Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 198628-01-2

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate

Cat. No.: B2375840
CAS No.: 198628-01-2
M. Wt: 205.254
InChI Key: CRSAIPKKSWMPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate (CAS: Not explicitly provided in evidence) is an ester derivative featuring a propanoate backbone substituted with a 2,2-dimethoxyethyl amino group. This compound is structurally characterized by:

  • Ethyl ester group: Enhances lipophilicity and stability.
  • Propanoate core: Provides a flexible three-carbon chain for functionalization.

The compound is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and protected amino derivatives . Its applications span drug design, where it serves as a precursor for bioactive molecules, and materials science, where its structural flexibility aids in polymer development.

Properties

IUPAC Name

ethyl 3-(2,2-dimethoxyethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-4-14-8(11)5-6-10-7-9(12-2)13-3/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSAIPKKSWMPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate typically involves the reaction of aminoacetaldehyde dimethyl acetal with ethyl acrylate under specific conditions . The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted amines .

Scientific Research Applications

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Applications
This compound C₉H₁₉NO₄ 2,2-Dimethoxyethyl amino, ethyl ester High polarity due to dimethoxy group; moderate steric hindrance. Heterocyclic synthesis, drug intermediates
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate C₁₁H₂₃NO₄ 2,2-Diethoxyethyl amino, methyl ester Increased lipophilicity from diethoxy group; steric bulk from methyl group. Organic building blocks
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate C₁₁H₁₂ClN₂O₃ Chloropyridinyl, keto group Aromatic ring enhances π-π interactions; electron-withdrawing Cl improves reactivity. Anticancer agents
Ethyl 3-(3-chloro-4-ethoxyphenyl)-2-{[(dimethylamino)methylene]amino}propanoate C₁₆H₂₃ClN₂O₃ Chloroethoxyphenyl, dimethylamino Planar aromatic system; strong hydrogen-bonding capacity. Agrochemical intermediates

Physicochemical Properties

Table 2: Physical Data Comparison

Compound Name Melting Point (°C) Solubility Trends NMR Characteristics (¹H)
This compound Not reported High polarity → soluble in polar solvents. Expected signals: δ 1.2–1.4 (ester CH₃), δ 3.3–3.5 (OCH₃)
7,7-Dimethyl-5-oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one 234–235 Low solubility in water; soluble in DMSO. δ 1.2 (ester CH₃), δ 6.8–7.2 (aromatic H)
Ethyl 3-(4-ethoxyphenyl)-3-[(thiophene-2-carbonyl)amino]propanoate Not reported Moderate solubility in ethanol. δ 1.3 (ester CH₃), δ 7.0–7.5 (thiophene H)

Functional Differences

  • Electron Effects: The dimethoxy group in the target compound donates electrons, enhancing nucleophilicity at the amino group. In contrast, chlorophenyl or nitro substituents (e.g., in ) withdraw electrons, increasing electrophilic reactivity.
  • Steric Hindrance :
    • Methyl or dimethyl substituents (e.g., ) reduce reaction rates in condensation reactions compared to the less hindered target compound.
  • Biological Activity :
    • Pyridinyl or thiophene derivatives (e.g., ) exhibit enhanced anticancer or antimicrobial activity due to aromatic interactions with biological targets.

Research Findings and Limitations

  • Efficiency : The target compound’s synthesis lacks yield data, whereas analogues like 13b (96% yield, ) highlight optimized protocols.
  • Stability : Dimethoxyethyl groups may hydrolyze under acidic conditions, limiting utility in low-pH environments compared to diethoxy derivatives .
  • Biological Relevance : While pyridinyl derivatives show promise in oncology , the target compound’s bioactivity remains underexplored.

Biological Activity

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

The synthesis of this compound typically involves the reaction of β-alanine with 2,2-dimethoxyethylamine in the presence of an esterifying agent such as ethyl chloroformate. This reaction is conducted under controlled conditions to optimize yield and purity. The compound has a molecular weight of 217.31 g/mol and the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1221341-53-2
  • Molecular Formula : C11H23NO3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The ester group can undergo hydrolysis, releasing active β-alanine derivatives that participate in multiple biochemical pathways. These pathways may involve modulation of enzyme activity or receptor interactions, leading to various physiological effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds found that derivatives with amino functionalities exhibited significant activity against various bacterial strains. Although specific data on this compound was not available, the structural similarities suggest potential efficacy in microbial inhibition .
  • Neuroprotective Effects : Research into compounds with similar structures has indicated neuroprotective properties, possibly through antioxidant mechanisms. These compounds have been shown to reduce oxidative stress in neuronal cell lines, which may be relevant for this compound .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoateModerate antimicrobialEnzyme inhibition
Ethyl 3-{[3-(methoxy)propyl]amino}propanoateNeuroprotectiveAntioxidant activity
Ethyl 3-{[3-(butoxy)propyl]amino}propanoateCytotoxicApoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.